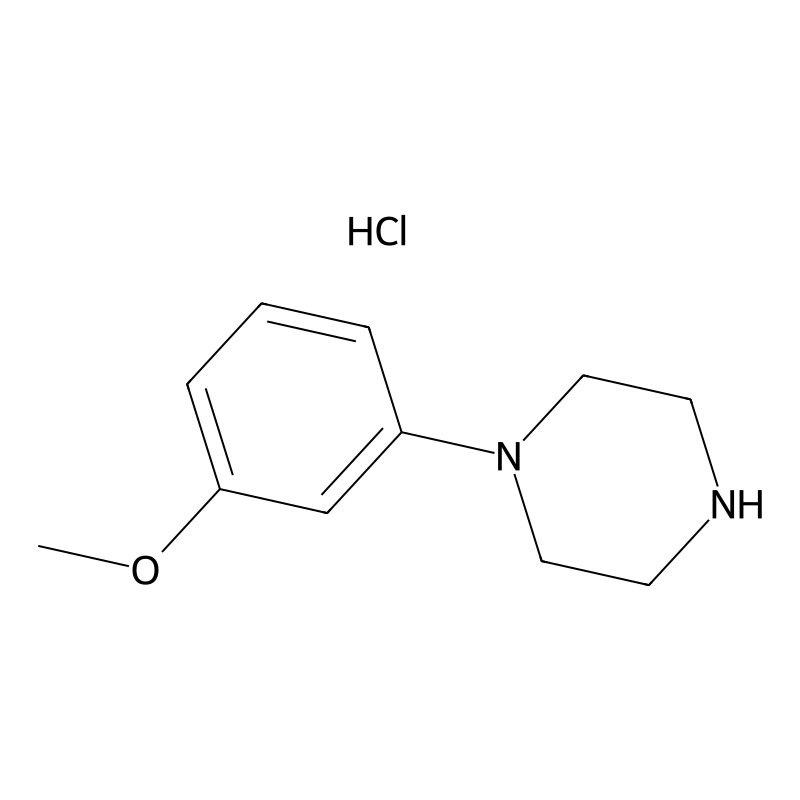1-(3-Methoxyphenyl)piperazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-(3-Methoxyphenyl)piperazine hydrochloride (MPP) is a chemical compound belonging to the class of arylpiperazines. While it possesses no therapeutic effects itself, MPP holds significance in scientific research as an intermediate for synthesizing various pharmaceuticals [].
Applications in Pharmaceutical Development
MPP serves as a building block in the synthesis of several drugs, particularly those targeting conditions like depression and post-traumatic stress disorder (PTSD) []. The presence of the piperazine ring and methoxyphenyl group makes MPP a valuable precursor for these medications due to the potential interactions these functional groups can have with biological targets.
- Chemical Modifications: Researchers can introduce various chemical modifications on the piperazine ring or methoxyphenyl group of MPP to create derivatives with specific pharmacological properties [, ].
- Tailored Therapeutics: By fine-tuning the structure, scientists can develop medications that interact with specific receptors or enzymes in the body, leading to desired therapeutic effects [, ].
1-(3-Methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 228.72 g/mol. It is categorized as a piperazine derivative, notable for its structural features which include a piperazine ring substituted with a 3-methoxyphenyl group. This compound is often utilized in pharmacological research and has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions .
Since MPPH is an intermediate and not a finished drug, it does not have a well-defined mechanism of action within the body. The therapeutic effects will depend on the specific final drug molecule synthesized using MPPH.
- Wearing gloves, eye protection, and protective clothing when handling the compound.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to local regulations.
The synthesis of 1-(3-Methoxyphenyl)piperazine hydrochloride typically involves nucleophilic substitution reactions where the piperazine moiety reacts with aryl halides. A common synthetic route is the reaction of N-BOC (tert-Butyloxycarbonyl) piperazine hydrochloride with 3-methoxybromobenzene, followed by deprotection using trifluoroacetic acid to yield the hydrochloride salt of the target compound. The reaction conditions often include solvents such as o-xylene and may involve catalysts such as palladium .
1-(3-Methoxyphenyl)piperazine hydrochloride exhibits various biological activities, particularly as a ligand for serotonin receptors. It has been studied for its affinity towards the 5-HT_1A receptor, which plays a crucial role in mood regulation and anxiety. The compound's interaction with these receptors suggests potential applications in treating psychiatric disorders . Additionally, it has been reported to influence dopaminergic pathways, indicating its possible use in neuropharmacological contexts.
The synthesis of 1-(3-Methoxyphenyl)piperazine hydrochloride can be accomplished through several methods:
- Nucleophilic Substitution: The reaction of piperazine with 3-methoxybromobenzene in the presence of a base (e.g., sodium butoxide) under reflux conditions.
- Catalytic Methods: Utilizing palladium catalysts to facilitate the coupling reaction between piperazine and aryl halides.
- Deprotection Reactions: Following initial synthesis, protective groups like BOC can be removed using strong acids (e.g., trifluoroacetic acid) to yield the active hydrochloride form .
1-(3-Methoxyphenyl)piperazine hydrochloride is primarily used in:
- Pharmaceutical Research: As a reference standard for developing new drugs targeting serotonin receptors.
- Neuroscience Studies: Investigating its effects on neurotransmitter systems and potential therapeutic roles in mood disorders.
- Analytical Chemistry: Employed as a standard in chromatography and other analytical techniques to quantify related compounds .
Research indicates that 1-(3-Methoxyphenyl)piperazine hydrochloride interacts specifically with serotonin receptors, particularly the 5-HT_1A subtype. These interactions are critical for understanding its pharmacological profile and potential therapeutic effects. Studies have shown that this compound can modulate receptor activity, which may contribute to its anxiolytic and antidepressant-like effects . Additionally, it has been compared with other piperazine derivatives to elucidate structure-activity relationships.
Several compounds share structural similarities with 1-(3-Methoxyphenyl)piperazine hydrochloride. These include:
- 1-(2-Methoxyphenyl)piperazine: Similar in structure but differs by the position of the methoxy group; exhibits different receptor binding profiles.
- 1-(4-Methoxyphenyl)piperazine: Another positional isomer that may have distinct biological activities due to variations in receptor affinity.
- Benzylpiperazine: A simpler structure that lacks the methoxy substitution but shares some pharmacological properties.
- 1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of methoxy, which may alter its lipophilicity and biological activity.
Comparison TableCompound Structural Feature Biological Activity 1-(3-Methoxyphenyl)piperazine Methoxy group at position 3 Affinity for 5-HT_1A receptor 1-(2-Methoxyphenyl)piperazine Methoxy group at position 2 Different receptor interactions 1-(4-Methoxyphenyl)piperazine Methoxy group at position 4 Varies from others Benzylpiperazine No methoxy substitution Similar pharmacological effects 1-(3-Trifluoromethylphenyl)piperazine Trifluoromethyl group Potentially altered activity
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)piperazine | Methoxy group at position 3 | Affinity for 5-HT_1A receptor |
| 1-(2-Methoxyphenyl)piperazine | Methoxy group at position 2 | Different receptor interactions |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 | Varies from others |
| Benzylpiperazine | No methoxy substitution | Similar pharmacological effects |
| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group | Potentially altered activity |








